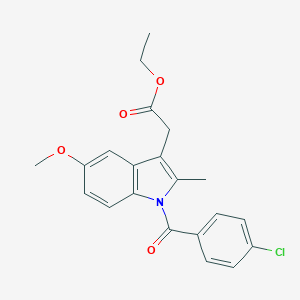

![molecular formula C12H9N B105486 2-甲基苯并[cd]吲哚 CAS No. 40484-49-9](/img/structure/B105486.png)

2-甲基苯并[cd]吲哚

描述

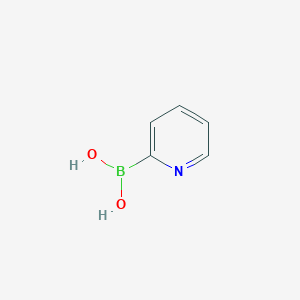

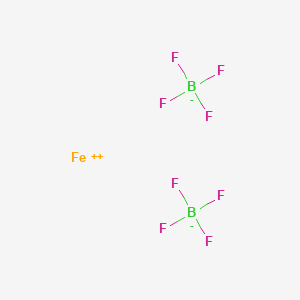

2-Methylbenzo[cd]indole is an organic compound with the molecular formula C12H9N . It is a derivative of 1-Acetamidonaphthalene and is used in the synthesis of benzo[c,d]indole-based dimethine cyanine dyes, which serve as an OFF-ON-OFF type of pH fluorescent sensor .

Synthesis Analysis

Indole and its derivatives, including 2-Methylbenzo[cd]indole, have been synthesized using various methodologies. These methods often involve different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles . A transition metal-free, tert-butoxide-mediated condensation reaction has also been reported, enabling an efficient synthesis of valuable disubstituted 2-aryl indoles and benzofurans .

Molecular Structure Analysis

The molecular structure of 2-Methylbenzo[cd]indole consists of a pyrrolyl ring fused to a benzene ring, forming a 2,3-benzopyrrole .

Chemical Reactions Analysis

Indole and its derivatives have been used in various chemical reactions. For instance, they have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . Additionally, 2-Methylbenzo[cd]indole has been used in the synthesis of benzo[c,d]indole-based dimethine cyanine dyes .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylbenzo[cd]indole include a density of 1.2±0.1 g/cm³, a boiling point of 294.4±13.0 °C at 760 mmHg, and a flash point of 123.8±20.7 °C .

科学研究应用

Multicomponent Reactions

Indoles, including 2-Methylbenzo[cd]indole, are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . They have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .

Medicinal Applications

Indole-containing metal complexes have significant biological activity . The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents . Indole-containing metal complexes have shown promising results in the area of drug discovery .

Synthesis of Polycyclic Structures

The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This has led to the creation of promising new heterocycles with chemical and biomedical relevance .

Flavor and Fragrance Applications

Apart from its scientific applications, indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery .

Signaling Molecule

Indole is a signaling molecule produced both by bacteria and plants . Its signaling role between microbes and in particular in the human gut is being extensively studied .

Luminescent Metal Complexes

A series of luminescent rhenium(I) diimine–indole complexes were obtained by K. Kam-Wing Lo et al. in 2005 . These complexes have potential applications in the field of optoelectronics .

安全和危害

Safety data sheets suggest that 2-Methylbenzo[cd]indole may be harmful if swallowed and may cause skin and eye irritation. In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water. If swallowed, it is advised to rinse the mouth and seek immediate medical attention .

未来方向

Recent research has focused on the development of new methodologies for the synthesis of indole derivatives due to their importance in various fields. The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . Future research may continue to explore the synthesis and applications of 2-Methylbenzo[cd]indole and other indole derivatives.

作用机制

Target of Action

2-Methylbenzo[cd]indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives can inhibit the replication of viruses, reduce inflammation, or even kill cancer cells .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways, depending on their specific targets. For example, some indole derivatives can inhibit the replication of viruses, thereby affecting the viral life cycle .

Pharmacokinetics

Its physical and chemical properties such as density (116g/cm3), boiling point (2944ºC at 760 mmHg), and molecular weight (16720700) have been reported .

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives, it can be inferred that 2-methylbenzo[cd]indole may have diverse effects on cells, depending on its specific targets .

Action Environment

The action, efficacy, and stability of 2-Methylbenzo[cd]indole can be influenced by various environmental factors. For instance, its stability might be affected by temperature, light, and pH. It is recommended to store the compound in a cool, dry place . Furthermore, the compound’s action might be influenced by the presence of other substances in its environment, such as other drugs or biological molecules.

属性

IUPAC Name |

2-methylbenzo[cd]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-8-10-6-2-4-9-5-3-7-11(13-8)12(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLAQIIRQDATHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508413 | |

| Record name | 2-Methylbenzo[cd]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzo[cd]indole | |

CAS RN |

40484-49-9 | |

| Record name | 2-Methylbenzo[cd]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)

![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)

![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)